N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2-Fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a benzimidazole-based acetohydrazide derivative characterized by:
- A 1-(4-methylbenzyl)-substituted benzimidazole core linked to a sulfanyl group at the 2-position.
- An acetohydrazide backbone forming a hydrazone Schiff base with a 2-fluorophenyl substituent in the (E)-configuration.
Its synthesis typically involves condensation of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 2-fluorobenzaldehyde under reflux conditions, often catalyzed by glacial acetic acid .
Properties
Molecular Formula |
C24H21FN4OS |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21FN4OS/c1-17-10-12-18(13-11-17)15-29-22-9-5-4-8-21(22)27-24(29)31-16-23(30)28-26-14-19-6-2-3-7-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI Key |
PMOCQGDLFGMMMN-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves the condensation of 2-fluorobenzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; often in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Preliminary studies indicate that derivatives of benzimidazole compounds exhibit a wide range of biological activities, including antimicrobial properties. The unique combination of the benzimidazole core and the sulfanyl group in N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide may enhance its efficacy against resistant bacterial strains. Research has shown that similar compounds have demonstrated significant antibacterial and antifungal activity, making this compound a candidate for further exploration in treating infections caused by multidrug-resistant pathogens .
Anticancer Potential
The compound's structural attributes also position it as a potential anticancer agent. Studies on related benzimidazole derivatives have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the fluorine atom and the sulfanyl group may contribute to distinct pharmacological properties, enhancing its anticancer activity compared to simpler derivatives .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. By modifying substituents on the benzimidazole and hydrazide moieties, researchers can assess how these changes affect biological activity. This approach allows for the design of more potent derivatives tailored for specific therapeutic targets .
Synthesis and Characterization
The synthesis of this compound typically involves reaction pathways that include hydrazone formation and substitution reactions involving the benzimidazole core. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylbenzyl)-1H-benzimidazole | Benzimidazole core | Antimicrobial |
| 5-Fluoro-1H-benzimidazole | Fluorinated benzimidazole | Anticancer |
| 2-Fluorobenzaldehyde | Fluorinated aromatic aldehyde | Reactivity in hydrazone formation |
This compound stands out due to its specific combination of functional groups, which may enhance its biological activity compared to simpler derivatives .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- 1-Substitution with bulky groups (e.g., 4-methylbenzyl) may sterically hinder interactions in biological systems compared to smaller groups like methyl .
- Hydrazone Aryl Group Variations :
- Fluorine position : The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which may alter electronic properties (e.g., dipole moments) compared to para-fluorophenyl analogs .
- Chloro-fluoro combinations (e.g., 2-chloro-6-fluorophenyl in ) could enhance halogen bonding in receptor interactions.
Contrasts :
Pharmacological and Physicochemical Properties
- Antitumor Potential: Benzimidazole derivatives (e.g., ) with optimized substituents (e.g., N-methyl-piperazine groups) demonstrated improved solubility and antiproliferative effects, highlighting avenues for further research on the target compound.
- Solubility : The 4-methylbenzyl group may reduce aqueous solubility compared to unsubstituted phenyl analogs, necessitating formulation strategies .
Biological Activity
N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a hydrazide functional group with a benzimidazole moiety, which is further substituted by a 2-fluorophenyl group and a sulfanyl group. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C24H21FN4OS
- Molecular Weight : 432.5 g/mol
The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Preliminary studies indicate that derivatives of benzimidazole compounds, including this compound, exhibit significant antimicrobial properties. Benzimidazole derivatives are known for their activity against various pathogens, including bacteria and fungi. For instance:
The presence of the fluorine atom and the sulfanyl group in the structure may enhance the biological activity compared to simpler derivatives.
Anticancer Properties
Research indicates that benzimidazole derivatives have potential anticancer properties. In vitro studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives have demonstrated moderate to significant activity against leukemia cell lines and other malignancies:
| Compound | Cancer Type | IC50 (µg/ml) |
|---|---|---|
| NSC 660334 | Leukemia | Moderate activity |
| VM30309 | Various cancers | Good cytotoxicity (IC50 = 1.75) |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in proliferation and apoptosis. The lipophilicity and redox potential of similar benzimidazole derivatives have been correlated with their bioactivity, suggesting that these properties play a crucial role in their pharmacodynamics.
Case Studies
Several studies have explored the synthesis and biological evaluation of benzimidazole derivatives:
- Antifungal Activity : A study synthesized new N-substituted benzimidazole derivatives and evaluated their antifungal activity against Candida albicans. The results showed significant inhibition at low concentrations, indicating strong antifungal potential .
- Antiparasitic Properties : Another investigation focused on the anti-protozoal activity of imidazole and benzimidazole derivatives against Trypanosoma cruzi and Trichomonas vaginalis, demonstrating promising results for certain compounds .
- Cytotoxicity Against Cancer Cells : A recent study evaluated various benzimidazole derivatives for their cytotoxic effects on different cancer cell lines, highlighting several compounds with notable activity against leukemia and solid tumors .
Q & A
Basic: What are the critical steps and conditions for synthesizing this compound, and how is purity ensured?
Answer:
The synthesis involves a multi-step process:
Condensation : Reacting 2-fluorobenzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under reflux conditions (e.g., ethanol or dimethylformamide as solvents, 70–100°C for 4–6 hours) .
Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid or piperidine) are used to facilitate imine (Schiff base) formation .
Purification : Recrystallization in methanol or ethanol, followed by column chromatography (silica gel, chloroform:methanol 9:1) to isolate the product .
Purity Assessment : Thin-layer chromatography (TLC, chloroform:methanol 7:3) and spectroscopic validation (¹H/¹³C NMR, IR) ensure >95% purity .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the hydrazide (–NH–N=CH–), benzimidazole (aromatic protons at δ 7.2–8.5 ppm), and sulfanyl (–S–) groups .
- IR Spectroscopy : Identify stretching vibrations for C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C–F (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzimidazole and fluorophenyl moieties .
- Elemental Analysis : Validate C, H, N, S, and F content within ±0.3% of theoretical values .
Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence bioactivity and pharmacokinetics?
Answer:
- Fluorine Substitution : The 2-fluorophenyl group enhances metabolic stability and lipophilicity (logP ~3.5), improving membrane permeability compared to methoxy analogs .
- Benzimidazole Core : The 4-methylbenzyl group increases steric bulk, potentially reducing off-target interactions while maintaining affinity for enzymes like tyrosine kinases .
- Sulfanyl Linker : The –S– group facilitates hydrogen bonding with cysteine residues in target proteins, critical for inhibitory activity (e.g., IC₅₀ values <10 µM in kinase assays) .
- SAR Studies : Comparative assays with analogs (e.g., 3-fluoro or 4-chloro derivatives) reveal that electron-withdrawing groups enhance antibacterial activity (MIC 2–8 µg/mL) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48-hour exposure) to minimize variability .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., topoisomerase II or EGFR) .
- Structural Confirmation : Re-evaluate compound purity and stereochemistry (via X-ray crystallography or NOESY NMR) if discrepancies arise in IC₅₀ values .
- Meta-Analysis : Compare data across analogs (e.g., triazole vs. benzimidazole derivatives) to identify trends in substituent effects .
Advanced: What in vivo models are suitable for evaluating efficacy and pharmacokinetics?
Answer:
- Efficacy Models :
- Pharmacokinetics :
- Bioavailability : Assess plasma concentration (LC-MS/MS) after oral and IV administration (t₁/₂ ~4–6 hours) .
- Metabolism : Identify major metabolites (e.g., hydrazide hydrolysis products) via liver microsome assays .
Advanced: How can solubility challenges in aqueous assays be addressed?
Answer:
- Co-Solvents : Use DMSO (<1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or acetyl groups to the hydrazide moiety for improved aqueous solubility (e.g., logS increase from –4.2 to –2.5) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in physiological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
